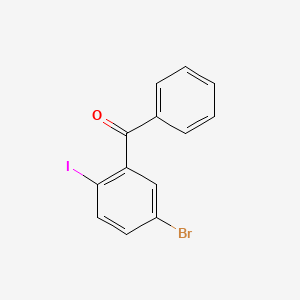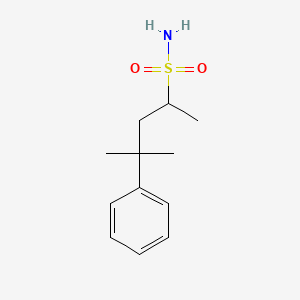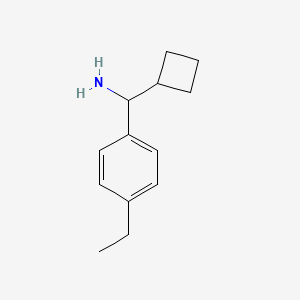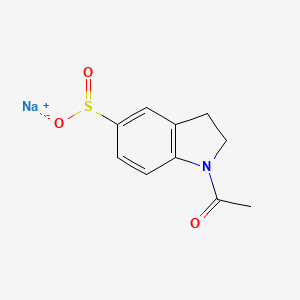
1-(3-Chloropropyl)-4-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-4-ethylbenzene is an organic compound with the molecular formula C11H15Cl It is a derivative of benzene, where the benzene ring is substituted with a 3-chloropropyl group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropyl)-4-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: 1-(3-Hydroxypropyl)-4-ethylbenzene, 1-(3-Aminopropyl)-4-ethylbenzene.
Oxidation: 1-(3-Chloropropyl)-4-ethylbenzoic acid.
Reduction: 1-(3-Chloropropyl)-4-ethylcyclohexane.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of chlorinated hydrocarbons on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-4-ethylbenzene depends on its chemical reactivity. The compound can act as an alkylating agent, where the 3-chloropropyl group can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in organic synthesis to introduce the 3-chloropropyl group into target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloropropyl)-4-ethylbenzene can be compared with other similar compounds such as:
1-(3-Chloropropyl)-4-methylbenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Chloropropyl)-4-isopropylbenzene: Contains an isopropyl group instead of an ethyl group.
1-(3-Chloropropyl)-4-phenylbenzene: Contains a phenyl group instead of an ethyl group.
Uniqueness: The presence of the ethyl group in this compound provides unique steric and electronic properties, which can influence its reactivity and applications compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest in scientific studies.
Eigenschaften
Molekularformel |
C11H15Cl |
|---|---|
Molekulargewicht |
182.69 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-4-ethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4,9H2,1H3 |
InChI-Schlüssel |
OLWIGZQHGRITSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


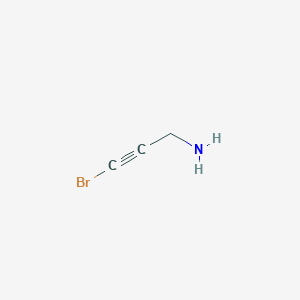
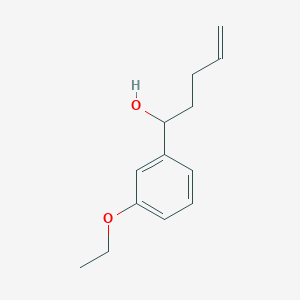




![4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one](/img/structure/B13643412.png)
